3-Bromoimidazo[1,2-b]pyridazin-6-ol
描述
Structure
2D Structure
属性
分子式 |
C6H4BrN3O |
|---|---|
分子量 |
214.02 g/mol |
IUPAC 名称 |
3-bromo-5H-imidazo[1,2-b]pyridazin-6-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-8-5-1-2-6(11)9-10(4)5/h1-3H,(H,9,11) |
InChI 键 |
ZNGAQPCTWJGRJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(N2NC1=O)Br |
产品来源 |
United States |
Synthetic Methodologies for 3 Bromoimidazo 1,2 B Pyridazin 6 Ol and Derived Analogs
Strategic Approaches to the Imidazo[1,2-b]pyridazine (B131497) Ring System Assembly
The construction of the imidazo[1,2-b]pyridazine ring system is a critical step in the synthesis of its derivatives. Various strategies have been developed, ranging from classical condensation reactions to modern transition metal-catalyzed processes.
Condensation Reactions of α-Haloketones with 3-Aminopyridazines
A foundational and widely utilized method for assembling the imidazo[1,2-b]pyridazine skeleton is the condensation reaction between a 3-aminopyridazine (B1208633) and an α-haloketone. nih.govbio-conferences.org This reaction, a variation of the Tschitschibabin reaction, typically proceeds by the initial alkylation of the ring nitrogen of the 3-aminopyridazine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. bio-conferences.orgamazonaws.com
The general reaction is as follows:
Reactant 1: 3-Aminopyridazine
Reactant 2: α-Haloketone
Product: Imidazo[1,2-b]pyridazine
The reaction conditions can be varied. While some syntheses are performed under mild basic conditions, for instance using sodium bicarbonate, others have been developed to proceed without any catalyst or solvent, highlighting a move towards greener chemistry. nih.govamazonaws.com For example, heating a mixture of a 2-aminopyridine (B139424) (an analog of 3-aminopyridazine) and an α-haloketone at 60°C can provide the corresponding imidazo[1,2-a]pyridine (B132010) in high yield. amazonaws.com The choice of the α-haloketone, such as chloroacetone (B47974) or phenacyl bromide, allows for the introduction of different substituents at the 2-position of the resulting heterocyclic system. wikipedia.org
The successful formation of the imidazo[1,2-b]pyridazine ring in good yield has been noted to be influenced by the substituents on the starting pyridazine (B1198779) ring. The presence of a halogen on the pyridazine ring can enhance the efficiency of the desired bicyclic product formation. nih.gov In the case of 3-aminopyridazine itself, the non-adjacent ring nitrogen is the most nucleophilic site, and alkylation by the α-bromoketone preferentially occurs there, which can hinder the synthesis of the desired imidazo[1,2-b]pyridazine. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 3-Amino-6-chloropyridazine | α-Bromoketone | Sodium Bicarbonate | 6-Chloro-imidazo[1,2-b]pyridazine derivative | Good | nih.gov |
| 3-Amino-6-(phenylthio)pyridazine | 1-Bromopinacolone | DMF, 100°C | 2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine | 71% | umich.edu |
| 2-Aminopyridine | α-Bromoacetophenone | None, 60°C | 2-Phenylimidazo[1,2-a]pyridine | 91% | amazonaws.com |
Advanced Cyclization and Annulation Protocols
Beyond the classical condensation, more advanced cyclization protocols have been developed. One such method is the copper-catalyzed oxidative cyclization. For instance, a one-pot methodology to synthesize 2-halo-substituted imidazo[1,2-b]pyridazines involves the reaction of haloalkynes with 2-aminopyridazines using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) in acetonitrile (B52724) at 60°C under an oxygen atmosphere. researchgate.net This approach provides a direct route to functionalized imidazo[1,2-b]pyridazines.
Transition Metal-Catalyzed Ring Formation Strategies
Transition metal catalysis offers powerful and versatile methods for the synthesis of the imidazo[1,2-b]pyridazine ring system. researchgate.netresearchgate.net Palladium and copper catalysts are prominent in these strategies, enabling C-N bond formations that are key to the cyclization process. researchgate.netnih.gov
A notable example is the palladium-catalyzed intramolecular C-H amination. Maes and co-workers reported a synthesis of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine via an auto-tandem palladium-catalyzed amination of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine. researchgate.net This reaction involves an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation. researchgate.net
| Catalyst System | Reactants | Reaction Type | Product | Yield | Reference |
| Pd(OAc)₂ / Xantphos | 2-Chloro-3-iodopyridine, 3-Aminopyridazine | Auto-tandem amination | Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine | 94% | researchgate.net |
| Pd₂(dba)₃ / CuI or Pd(OAc)₂ | 2-Chloro-3-iodopyridine, Phthalazin-1-amine | Auto-tandem double amination | Tetracyclic azaheteroaromatic core | 65-80% | researchgate.net |
| Cu(OTf)₂ | Haloalkyne, 2-Aminopyridazine | Oxidative cyclization | 2-Bromoimidazo[1,2-b]pyridazine | Acceptable | researchgate.net |
These transition metal-catalyzed methods provide efficient access to complex imidazo[1,2-b]pyridazine derivatives that may be difficult to obtain through classical condensation reactions. researchgate.net
Regioselective Introduction of Bromine at the 3-Position
For the synthesis of 3-bromoimidazo[1,2-b]pyridazin-6-ol, the regioselective introduction of a bromine atom at the C3 position of the imidazo[1,2-b]pyridazine core is a crucial transformation. The electron-rich nature of the five-membered imidazole ring directs electrophilic substitution preferentially to this position. stackexchange.com
Electrophilic Bromination Using N-Bromosuccinimide (NBS)
A common and effective method for the regioselective bromination of the imidazo[1,2-b]pyridazine ring system is electrophilic aromatic substitution using N-Bromosuccinimide (NBS). wikipedia.orgnih.gov NBS is a convenient and versatile source of electrophilic bromine that can be used under mild conditions. organic-chemistry.org
The reaction of an imidazo[1,2-b]pyridazine derivative with NBS typically results in the selective bromination at the C3 position. For instance, the bromination of a 6-(propylamino)imidazo[1,2-b]pyridazine derivative with NBS afforded the corresponding 3-bromo product in quantitative yield. nih.gov This high regioselectivity is attributed to the electronic properties of the imidazo[1,2-b]pyridazine ring system, where the C3 position is the most nucleophilic and thus most susceptible to electrophilic attack. stackexchange.com The reaction is often carried out in a suitable solvent like acetic acid. prepchem.com
| Substrate | Reagent | Product | Yield | Reference |
| 6-(Propylamino)imidazo[1,2-b]pyridazine | NBS | 3-Bromo-6-(propylamino)imidazo[1,2-b]pyridazine | Quantitative | nih.gov |
| 1,2-Dihydro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methyl-2-oxo-3-pyridinecarbonitrile | Bromine in Acetic Acid | 5-(3-Bromoimidazo[1,2-a]pyridin-6-yl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | Not specified | prepchem.com |
Alternative Halogenation Techniques and Their Selectivity
Besides NBS, other halogenation techniques have been explored for the bromination of imidazo-fused heterocycles, offering alternative pathways that may be advantageous in certain contexts.
A metal-free electrochemical method provides a sustainable approach for the regioselective bromination of various imidazo (B10784944) heteroaromatic motifs. rsc.org This technique utilizes tetra-n-butylammonium bromide (TBAB) as both the brominating agent and the electrolyte, with reusable carbon electrodes. The reaction proceeds at ambient temperature with good to excellent yields and is compatible with various functional groups. rsc.org
Another transition-metal-free approach uses sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of an acid to achieve regioselective C-H bromination of imidazo[1,2-a]pyridines, a closely related heterocyclic system. rsc.org This method provides an efficient route to 3-bromo-imidazo[1,2-a]pyridines. rsc.org Furthermore, a patent describes the bromination of an imidazo[1,2-b]pyridazine derivative as a key step in a multi-step synthesis, highlighting the industrial relevance of this transformation. google.com
These alternative methods underscore the ongoing efforts to develop more efficient, selective, and environmentally friendly protocols for the synthesis of halogenated heterocyclic compounds.
Functionalization at the 6-Position: Synthesis of the Hydroxyl Group and Related Derivatives
The introduction of a hydroxyl group at the C6 position of the 3-bromoimidazo[1,2-b]pyridazine (B100983) scaffold is a critical step in the synthesis of the target compound and its derivatives. This functional group not only influences the molecule's physicochemical properties but also serves as a handle for further modifications. Several synthetic routes can be envisioned, primarily revolving around the functionalization of a halogenated precursor, such as the commercially available 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044). scbt.comnih.gov
Direct Hydroxylation Methodologies
Direct C-H hydroxylation of heteroaromatic compounds is a highly sought-after transformation due to its atom economy. However, for the imidazo[1,2-b]pyridazine system, methods for the direct conversion of a C-H bond at the 6-position to a hydroxyl group are not extensively documented in the literature. Such transformations often require harsh conditions or specialized catalytic systems that may not be compatible with the existing bromo-substituent on the imidazole ring. Research on related N-heterocycles continues to explore various oxidative conditions, but a standard, high-yielding protocol for the direct hydroxylation of the 3-bromoimidazo[1,2-b]pyridazine core remains an area for future development.
Nucleophilic Substitution of Halogenated Precursors at C6
A more established and widely applicable method for introducing the 6-hydroxyl functionality is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The 3-bromo-6-chloroimidazo[1,2-b]pyridazine is an ideal starting material for this approach. nih.gov The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the C6 position is activated towards displacement by nucleophiles.
The mechanism involves the addition of a nucleophile to the C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org While direct substitution with sodium hydroxide (B78521) to yield the 6-ol is theoretically feasible, reactions are often performed using an alkoxide, such as sodium methoxide (B1231860), to produce a 6-alkoxy derivative, which can then be dealkylated in a subsequent step. This two-step approach often provides better yields and avoids potential side reactions associated with the use of hydroxide under high temperatures.
The general reaction scheme is as follows: Starting Material: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Nucleophile: Sodium methoxide (CH₃ONa) Product: 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine
This reactivity pattern, where a C6-halogen is displaced by a nucleophile, is well-precedented. For instance, the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various amines to form C-6 aminated products proceeds efficiently, highlighting the susceptibility of the C6 position to nucleophilic attack. figshare.comresearchgate.net
Transformation of Other Functional Groups to the 6-Hydroxyl Moiety
The conversion of a more readily introduced functional group into a hydroxyl group is a common and effective strategy. A prime example is the demethylation of a 6-methoxy ether to the corresponding 6-hydroxyl compound. Following the nucleophilic substitution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with sodium methoxide to yield 3-bromo-6-methoxyimidazo[1,2-b]pyridazine, the methyl ether can be cleaved. documentsdelivered.com
Standard ether cleavage reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), are highly effective for this transformation. The choice of reagent depends on the tolerance of other functional groups within the molecule. This two-step sequence of methoxylation followed by demethylation is a robust and high-yielding pathway to access the desired this compound.
Diversification and Derivatization of the Imidazo[1,2-b]pyridazin-6-ol Scaffold
With the 3-bromo-6-hydroxyimidazo[1,2-b]pyridazine core in hand, extensive diversification can be achieved by leveraging the reactivity of both the C3-bromo and C6-hydroxyl positions. These reactions allow for the introduction of a wide array of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C3 position of the imidazo[1,2-b]pyridazine ring is an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the C3 position of the imidazo[1,2-b]pyridazine core and various aryl or heteroaryl boronic acids or esters. documentsdelivered.com This method is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of complex biaryl structures. Microwave-assisted Suzuki coupling has been shown to be effective for the functionalization of 6-halogenoimidazo[1,2-a]pyridines, a related scaffold. mdpi.com
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. nih.gov This reaction couples the C3-bromo position with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgresearchgate.net The resulting alkynyl-substituted imidazo[1,2-b]pyridazines are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions.
Buchwald-Hartwig Amination: While typically used to form C-N bonds at a halogenated position, this reaction can diversify precursors before the final synthesis of the target molecule. For example, the amination of 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivatives has been successfully demonstrated. youtube.com This reaction involves coupling the halo-pyridazine with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This allows for the introduction of a diverse range of amino substituents at the C6 position.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions on the Imidazo[1,2-b]pyridazine Scaffold This table is interactive. Click on the headers to sort.
| Coupling Reaction | Position Functionalized | Bond Formed | Key Reagents | Typical Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura | C3 (from C3-Br) | C-C (sp²-sp²) | Ar-B(OH)₂, Pd catalyst, Base | 3-Aryl-imidazo[1,2-b]pyridazines |
| Sonogashira | C3 (from C3-Br) | C-C (sp²-sp) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-imidazo[1,2-b]pyridazines |
| Buchwald-Hartwig | C6 (from C6-Cl/Br) | C-N | Amine (R₂NH), Pd catalyst, Ligand, Base | 6-Amino-imidazo[1,2-b]pyridazines |
Metal-Free C-6 Amination and Alkylation Approaches
While metal-catalyzed reactions are powerful, there is growing interest in developing metal-free alternatives to improve the environmental footprint and reduce costs.
Metal-Free C-6 Amination: An efficient, cost-effective, and environmentally friendlier method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine has been developed. researchgate.net This reaction utilizes cesium fluoride (B91410) (CsF) as a promoter and a phase-transfer catalyst in DMSO to couple various primary and secondary amines at the C6 position in high yields. figshare.comresearchgate.net This fluoride-promoted amination avoids the use of expensive and sensitive transition metal catalysts and significantly reduces toxic waste compared to previous methods. researchgate.net
Table 2: Conditions for Metal-Free C-6 Amination This table is interactive. Click on the headers to sort.
| Starting Material | Amine Type | Key Reagents | Solvent | Temperature | Average Yield |
|---|---|---|---|---|---|
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | 1° and 2° Alkylamines | Amine (2.0 equiv), CsF (1.0 equiv), BnNEt₃Cl (10 mol %) | DMSO | 100 °C | 92% |
Metal-Free C-6 Alkylation: The introduction of alkyl groups without transition metals is another important goal. While direct, metal-free C-6 alkylation on the this compound is not widely reported, methodologies developed for related heterocycles offer potential pathways. For instance, photocatalytic methods and radical-based Minisci-type reactions have been used for the alkylation of imidazo[1,2-b]pyridazines, although often with regioselectivity for other positions like C8. youtube.com Further research is needed to develop site-selective, metal-free alkylation protocols for the C6 position.
Multicomponent Reactions for Scaffold Decoration
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis and decoration of complex heterocyclic scaffolds, including the imidazo[1,2-b]pyridazine core. These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity. beilstein-journals.orgnih.gov For the imidazo[1,2-b]pyridazine system, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (GBB-3CR) is a particularly relevant and widely applied MCR. nih.govresearchgate.netbeilstein-journals.org
The GBB-3CR typically involves the acid-catalyzed condensation of an aminoazine, an aldehyde, and an isonitrile. researchgate.net By utilizing a substituted 3-aminopyridazine as the aminoazine component, direct access to the imidazo[1,2-b]pyridazine scaffold is achieved. The true power of this methodology lies in the vast commercial availability and structural diversity of the aldehyde and isonitrile building blocks, which allows for the introduction of a wide array of substituents onto the core structure in a single step.
Research has demonstrated the successful application of the GBB-3CR in sustainable solvents, such as eucalyptol, highlighting the green chemistry advantages of this approach. researchgate.net The reaction is generally enhanced by acid catalysis, with acids like perchloric acid significantly accelerating the formation of the product. researchgate.net The mechanism proceeds through the formation of an imine intermediate from the aminoazine and aldehyde, which then undergoes a [4+1] cycloaddition with the isonitrile, followed by tautomerization to yield the final aromatic imidazo[1,2-b]pyridazine product.
The versatility of the GBB-3CR allows for the incorporation of various functional groups and structural motifs. For instance, by employing aldehydes and isonitriles bearing additional reactive handles, the resulting imidazo[1,2-b]pyridazine products can serve as platforms for further synthetic transformations. One notable strategy involves a GBB reaction followed by an intramolecular Diels-Alder (IMDA) reaction. nih.govbeilstein-journals.org In this approach, a furfural-derived aldehyde is used in the GBB-3CR. The resulting furan-containing imidazopyridine can then be N-acylated and subjected to an IMDA reaction to construct complex, fused polycyclic systems. beilstein-journals.orgnih.govbeilstein-journals.org
The scope of the GBB-3CR for the synthesis of imidazo[1,2-b]pyridazine analogs and related structures is extensive, as illustrated by the variety of components that can be successfully employed.
| Aminoazine Component | Aldehyde Component | Isonitrile Component | Catalyst/Solvent | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromopyridine | 3,5-Dimethoxybenzaldehyde | Cyclohexyl isocyanide | HClO₄ / Eucalyptol | researchgate.net |
| Aminopyridines | Furfuraldehyde | Various isocyanides | Yb(OTf)₃ / DCM/MeOH | nih.govbeilstein-journals.org |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | Ammonium chloride / MeOH | mdpi.com |
| Pyrazine-2,3-diamine | Benzaldehyde | 2,6-Dimethylphenyl isocyanide | Sc(OTf)₃ / MeOH | rug.nl |
Furthermore, the products of these multicomponent reactions can be utilized in tandem with other synthetic transformations, such as the Ugi reaction, to create highly complex and diverse molecular architectures, including peptidomimetics. beilstein-journals.org This highlights the modularity and power of MCRs in decorating the this compound scaffold and its analogs, providing rapid access to libraries of compounds for various applications. beilstein-journals.org
Structure Activity Relationship Sar and Mechanistic Elucidation of 3 Bromoimidazo 1,2 B Pyridazin 6 Ol Derivatives
Elucidation of Key Structural Determinants for Biological Activity
The kinase inhibitory potency and selectivity of imidazo[1,2-b]pyridazine (B131497) derivatives are profoundly influenced by the substituents at various positions of the heterocyclic core. The 3-bromo and 6-hydroxyl groups of the titular compound are critical determinants of its biological profile.
Role of the 3-Bromo Substituent in Target Recognition and Potency
In terms of direct contribution to binding, the bromine atom, being a lipophilic and electron-withdrawing group, can engage in halogen bonding and other non-covalent interactions with the amino acid residues in the kinase active site. While specific crystallographic data for 3-bromoimidazo[1,2-b]pyridazin-6-ol is not publicly available, studies on related imidazo[1,2-b]pyridazine inhibitors highlight the importance of the C3-substituent in occupying a hydrophobic pocket within the ATP-binding site. For instance, in the development of inhibitors for PIM kinases, the modification at the C3 position was a key strategy to enhance potency. semanticscholar.org
Influence of the 6-Hydroxyl Group and its Conformational Preferences
The 6-hydroxyl group is another crucial functional group that significantly impacts the pharmacological properties of imidazo[1,2-b]pyridazine derivatives. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with the kinase hinge region, a critical area for ATP binding. Optimization of substituents at the 6-position has been a central theme in the development of imidazo[1,2-b]pyridazine-based inhibitors for various kinases, including IKKβ and Tyk2. nih.govnih.gov
Impact of Peripheral Substituents at Other Ring Positions (e.g., C2, C8)
While the 3- and 6-positions are primary sites for modification, substituents at other positions of the imidazo[1,2-b]pyridazine ring, such as C2 and C8, can also modulate the activity and selectivity of these inhibitors. For example, in the development of Tyk2 JH2 inhibitors, the introduction of a methylamino group at the C8 position was found to be involved in forming hydrogen bonds with the hinge region of the kinase. nih.gov Similarly, modifications at the C2 position have been explored to fine-tune the physicochemical properties and target engagement of imidazo[1,2-b]pyridazine derivatives. cardiff.ac.uk The strategic placement of substituents at these peripheral positions can lead to additional interactions with the target protein, potentially improving potency and selectivity, as well as influencing pharmacokinetic properties.
| Position | Substituent | Impact on Activity | Reference |
| C3 | Bromo | Key synthetic handle; participates in hydrophobic and halogen bonding interactions. | semanticscholar.orgresearchgate.net |
| C6 | Hydroxyl | Potential for hydrogen bonding with the kinase hinge region. | nih.govnih.gov |
| C2 | Various | Can modulate physicochemical properties and target engagement. | cardiff.ac.uk |
| C8 | Methylamino | Can form hydrogen bonds with the kinase hinge region. | nih.gov |
Detailed Investigations into Ligand-Target Binding Modes
The majority of imidazo[1,2-b]pyridazine-based kinase inhibitors function through an ATP-competitive mechanism, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins.
ATP-Competitive Kinase Inhibition Mechanisms
Imidazo[1,2-b]pyridazine derivatives, including this compound, are designed to mimic the adenine (B156593) region of ATP, thereby competing with the endogenous substrate for binding to the kinase active site. The flat, aromatic nature of the imidazo[1,2-b]pyridazine scaffold allows it to fit snugly into the hydrophobic ATP-binding pocket. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, mimicking the hydrogen bonding pattern of the adenine base of ATP with the kinase hinge region. nih.gov
Studies on various imidazo[1,2-b]pyridazine inhibitors have confirmed their ATP-competitive binding mode. For instance, a study on imidazo[1,2-b]pyridazines as PIM kinase inhibitors revealed that these compounds are ATP competitive but not ATP mimetic, suggesting a unique binding mode that contributes to their selectivity. semanticscholar.org The specific interactions of the 3-bromo and 6-hydroxyl groups of the titular compound would further define its binding orientation and affinity within the ATP pocket.
Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, Van der Waals)
The binding of this compound derivatives to their target kinases is stabilized by a network of non-covalent interactions. These interactions are crucial for achieving high potency and selectivity.
Hydrogen Bonding: As previously mentioned, the 6-hydroxyl group is a prime candidate for forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The nitrogen atoms of the imidazo[1,2-b]pyridazine core can also accept hydrogen bonds. For example, in the binding of a 6-anilino imidazo[1,2-b]pyridazine to Tyk2 JH2, hydrogen bonds were observed between the C8 methylamino NH and the carbonyl of Val690, and between N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690. nih.gov
π-Stacking: The aromatic imidazo[1,2-b]pyridazine ring system can engage in π-π stacking interactions with aromatic residues, such as phenylalanine or tyrosine, often found in the ATP-binding site. These interactions contribute significantly to the binding affinity.
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on the Kinase |
| Hydrogen Bonding | 6-Hydroxyl group, Imidazo[1,2-b]pyridazine Nitrogens | Hinge region backbone amides and carbonyls |
| π-Stacking | Imidazo[1,2-b]pyridazine ring system | Aromatic residues (e.g., Phenylalanine, Tyrosine) |
| Van der Waals | 3-Bromo substituent, core scaffold | Hydrophobic pocket residues |
| Halogen Bonding | 3-Bromo substituent | Electron-rich atoms (e.g., carbonyl oxygen) |
Conformational Changes Induced by Ligand Binding
The binding of imidazo[1,2-b]pyridazine derivatives to their target enzymes often induces significant conformational changes in both the ligand and the protein, a critical aspect for achieving high affinity and selectivity. X-ray crystallography and molecular modeling studies of related compounds have provided a foundational understanding of these interactions.
For instance, the co-crystal structure of a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine derivative (a close analogue) with the Tyk2 JH2 domain revealed a specific binding mode. nih.gov In this complex, the imidazo[1,2-b]pyridazine core interacts with the hinge region of the kinase, a common feature for many kinase inhibitors. nih.gov Notably, the inhibitor can adopt different conformations, as evidenced by the observation of two distinct conformers in the crystal structure of one analogue, differing by the rotation around the single bond connecting the pyridone and pyridine (B92270) rings. nih.gov This flexibility allows the molecule to optimize its interactions within the binding pocket. The dihedral angle between the heteroaryl rings was observed to be significantly smaller in one conformer compared to another, facilitating the formation of intramolecular hydrogen bonds which can reduce polarity and enhance membrane permeability. nih.gov
Furthermore, the binding of some imidazo[1,2-b]pyridazine derivatives to PIM kinases has been shown to occur in a surprising manner. Instead of interacting with the canonical kinase hinge region, these inhibitors were found to bind to the N-terminal lobe αC helix. semanticscholar.org This unique binding mode, which is ATP competitive but not ATP mimetic, is responsible for the enhanced selectivity of this scaffold. semanticscholar.org The planar conformation adopted by the inhibitor upon binding positions specific moieties for hydrogen bonding with the hinge region, while other parts of the molecule protrude deeper into the pocket, interacting with key residues like the catalytic lysine. nih.gov These findings underscore the importance of subtle structural modifications in dictating the binding mode and subsequent conformational changes, which are key determinants of the inhibitor's potency and selectivity.
Kinetic and Mechanistic Studies of Enzyme-Inhibitor Interactions
Kinetic studies are fundamental to characterizing the potency and mechanism of action of enzyme inhibitors. For derivatives of this compound, a wealth of data from related compounds highlights their potential as potent inhibitors of various kinases.
The inhibitory potency of imidazo[1,2-b]pyridazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Numerous studies have reported these values for analogues against a range of kinase targets.
For example, a series of 3,6-disubstituted imidazo[1,2-b]pyridazines were identified as selective inhibitors of DYRKs and CLKs, with IC50 values often below 100 nM. nih.gov One particular compound from this series demonstrated potent inhibition of Plasmodium falciparum CLK1 (PfCLK1) with an IC50 of 32 nM. nih.gov In another study, imidazo[1,2-b]pyridazine derivatives were developed as highly selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), with one compound exhibiting an IC50 of 1.3 nM. nih.gov
Derivatives targeting the Tyk2 pseudokinase (JH2) domain have also shown exceptional potency, with Ki values in the low nanomolar and even picomolar range. nih.gov For instance, optimization of the C3 position of the imidazo[1,2-b]pyridazine scaffold led to inhibitors with Ki values as low as 0.015 nM against Tyk2 JH2. nih.gov
The following table summarizes the inhibitory activities of several representative imidazo[1,2-b]pyridazine derivatives against various kinases, illustrating the potent nature of this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| Compound 6 | Tyk2 JH2 | - | 0.086 | nih.gov |
| Compound 6q | Tyk2 JH2 | - | 0.015 | nih.gov |
| Compound 12 | Haspin | 6 (at 5 µM ATP) | - | nih.govtandfonline.com |
| Compound 21 | Haspin | 6 | - | tandfonline.com |
| Compound 22 | Haspin | 12 | - | tandfonline.com |
| Compound 20a | PfCLK1 | 32 | - | nih.gov |
| Compound 20a | DYRK1A | 50 | - | nih.gov |
| Compound 22 | BTK | 1.3 | - | nih.gov |
| Compound 15m | TRKWT | 0.08 | - | nih.gov |
| Compound 15m | TRKG595R | 2.14 | - | nih.gov |
| Compound 15m | TRKG667C | 0.68 | - | nih.gov |
This table presents data for various derivatives of the imidazo[1,2-b]pyridazine scaffold, not the specific compound this compound.
Surface Plasmon Resonance (SPR) has been used to measure the binding constants and association/dissociation rates for some DYRK1A inhibitors from this class, confirming fast binding kinetics. dundee.ac.uk
The mechanism by which an inhibitor antagonizes its target enzyme is a crucial piece of information. For imidazo[1,2-b]pyridazine derivatives, studies have revealed different modes of inhibition.
Many imidazo[1,2-b]pyridazine-based kinase inhibitors act as ATP-competitive inhibitors. This means they bind to the ATP-binding site of the kinase, directly competing with the endogenous ATP substrate. This has been explicitly demonstrated for inhibitors of Haspin kinase, where the IC50 value of an inhibitor increased with increasing ATP concentrations, a hallmark of competitive inhibition. nih.govtandfonline.com Similarly, SGI-1776, an imidazo[1,2-b]pyridazine inhibitor of PIM kinases, was also identified as an ATP-competitive small molecule. researchgate.net
Interestingly, while some PIM kinase inhibitors from this family are ATP-competitive, their binding mode is not strictly ATP-mimetic, as they interact with regions of the active site not typically engaged by ATP. semanticscholar.org This can contribute to their selectivity. Kinetic studies on some of the most active imidazo[1,2-b]pyridazine derivatives against α-amylase have also revealed a competitive-type inhibition mechanism. researchgate.net
The selectivity of an inhibitor for its target enzyme over other related enzymes is a critical factor in its therapeutic potential. Imidazo[1,2-b]pyridazine derivatives have demonstrated remarkable selectivity in several instances.
For example, a Tyk2 JH2 inhibitor from this class displayed over 10,000-fold selectivity for its target over a diverse panel of 230 other kinases, including other members of the JAK family. nih.gov This high degree of selectivity is often attributed to unique interactions within the target's binding pocket that are not conserved in other kinases.
While most studied imidazo[1,2-b]pyridazine derivatives are active site inhibitors, the potential for allosteric modulation also exists within this scaffold. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Although direct evidence for allosteric modulation by this compound derivatives is not yet prevalent in the literature, the diverse binding modes observed for this scaffold suggest that exploring this mechanism could be a fruitful area for future research. For instance, novel imidazo[1,2-a]pyridine (B132010) derivatives, a closely related scaffold, have been identified as positive allosteric modulators of mGluR2 receptors. google.com
Investigations into the substrate specificity of enzymes inhibited by this class of compounds are often part of the broader characterization of their mechanism of action. For example, in the context of PIM kinase inhibition, the phosphorylation of known downstream substrates like BAD and 4E-BP1 was shown to be inhibited by an imidazo[1,2-b]pyridazine derivative in a cellular context. semanticscholar.org
Advanced Computational and Theoretical Approaches in Imidazo 1,2 B Pyridazin 6 Ol Research
Molecular Docking and Scoring for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the binding mode of 3-Bromoimidazo[1,2-b]pyridazin-6-ol to various biological targets. The process involves sampling a large number of conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous imidazopyridazine derivatives provides a strong basis for predicting its interactions. For instance, a study on imidazopyridazine derivatives as inhibitors of the malarial kinase PfPK7 demonstrated key interactions with amino acid residues such as Lys55, Tyr117, Met120, and Asp123 within the enzyme's active site. nih.gov It is plausible that the imidazo[1,2-b]pyridazine (B131497) core of this compound would form similar hydrogen bonds and hydrophobic interactions. The 6-hydroxyl group could act as a hydrogen bond donor or acceptor, while the 3-bromo substituent might engage in halogen bonding or occupy a hydrophobic pocket.
The predictive power of molecular docking is exemplified by studies on other kinase inhibitors with the imidazo[1,2-b]pyridazine scaffold, such as those targeting Tropomyosin receptor kinases (TRKs) and Tyrosine kinase 2 (Tyk2). nih.govnih.gov These studies reveal that the scaffold consistently orients itself to form critical hydrogen bonds with the hinge region of the kinase domain.
Table 1: Predicted Interacting Residues for Imidazopyridazine Scaffolds in Kinase Active Sites
| Target Protein | Key Interacting Residues | Reference |
| PfPK7 | Met120, Lys55, Tyr117, Asp123, Leu179, Leu34, Asn35, Ala53, Glu88, Leu101, Tyr119, Ser124, Ser189, Asp190 | nih.gov |
| TRK | (General kinase hinge region interactions) | nih.gov |
| Tyk2 | (Interactions within the JH2 pseudokinase domain) | nih.gov |
Molecular Dynamics Simulations for Conformational Sampling and Binding Site Analysis
Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can reveal the conformational flexibility of this compound and its target protein, providing insights into the stability of the binding pose and the role of solvent molecules.
For this compound, MD simulations would be invaluable in assessing the stability of its docked conformations. These simulations can help to refine the binding mode by allowing the ligand and protein to mutually adapt to each other's presence. Furthermore, MD can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's potency.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. For this compound, these calculations can elucidate its intrinsic reactivity and its potential to interact with biological targets.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, FMO analysis would likely show that the HOMO is distributed across the electron-rich imidazo[1,2-b]pyridazine ring system, while the LUMO may also be located on the heterocyclic core, potentially influenced by the electron-withdrawing nature of the bromine atom. The 6-hydroxyl group, being an electron-donating group, would be expected to raise the energy of the HOMO.
Electrostatic Potential Surface Mapping
Electrostatic potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. scispace.com The ESP map displays regions of positive and negative electrostatic potential on the molecular surface, which correspond to areas that are likely to interact with electron-rich and electron-poor regions of a binding partner, respectively. researchgate.netnih.gov
For this compound, the ESP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen of the hydroxyl group, indicating their potential to act as hydrogen bond acceptors. A region of positive potential (blue/green), known as a sigma-hole, may be present on the bromine atom along the C-Br bond axis. researchgate.net This sigma-hole would allow the bromine to act as a halogen bond donor, an interaction that is increasingly recognized as important in ligand-protein binding.
Protonation State Predictions and Their Influence on Binding
The imidazo[1,2-b]pyridazine scaffold contains several nitrogen atoms that can be protonated at physiological pH. The protonation state of a ligand can significantly influence its charge, shape, and ability to form hydrogen bonds, thereby affecting its binding affinity for a target protein.
Computational methods can be used to predict the pKa values of the ionizable groups in this compound. This information is crucial for determining the most likely protonation state of the molecule in a biological environment. For example, the nitrogen atoms in the imidazole (B134444) and pyridazine rings will have different basicities, and their pKa values will be influenced by the electronic effects of the bromo and hydroxyl substituents. Understanding the likely protonation state is essential for setting up accurate molecular docking and MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a predictive QSAR model, it is possible to estimate the activity of novel compounds before they are synthesized.
For the imidazo[1,2-b]pyridazine class of compounds, QSAR studies have been successfully applied. For instance, a 2D and 3D-QSAR study on imidazopyridazine derivatives as antimalarial agents revealed the importance of certain physicochemical descriptors for activity. nih.gov
A QSAR model for a series of this compound analogs with varying substituents at different positions could be developed. The model would use molecular descriptors such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties to correlate with the observed biological activity. The 3-bromo and 6-ol substituents would be constant features, while other parts of the molecule would be varied to build the model. Such a model would be a powerful tool for guiding the design of more potent analogs.
Table 2: Key Components of a Hypothetical QSAR Study on this compound Analogs
| Component | Description |
| Dependent Variable | Biological activity (e.g., IC50, Ki) against a specific target. |
| Independent Variables | Molecular descriptors calculated for each analog, such as electronic, steric, and hydrophobic parameters. |
| Statistical Method | Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. |
| Model Validation | Internal and external validation methods to assess the robustness and predictive power of the model. |
Virtual Screening and Ligand-Based Drug Design Methodologies
The exploration of this compound and its derivatives within drug discovery pipelines is significantly enhanced by advanced computational techniques. These in silico methods, specifically virtual screening and ligand-based drug design, offer a rapid and cost-effective approach to identifying and optimizing potential drug candidates by leveraging the known structural features of the compound and its biological targets.
Virtual screening acts as a computational filter, sifting through vast libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. In the context of this compound, this process often begins with either the known three-dimensional structure of a target protein (structure-based virtual screening) or the structure of a known active ligand (ligand-based virtual screening). Given the extensive research into the broader imidazo[1,2-b]pyridazine scaffold as kinase inhibitors, these computational models are well-established. nih.gov
Ligand-based drug design, conversely, does not require a known target structure. Instead, it relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. This approach encompasses several powerful techniques, including Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular similarity searching, all of which are instrumental in refining the therapeutic potential of the this compound core.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate variations in the physicochemical properties of compounds with their biological activities. For the imidazo[1,2-b]pyridazine class, QSAR studies are crucial for predicting the inhibitory potency of new derivatives. nih.gov In a typical QSAR study involving analogues of this compound, a series of related compounds would be synthesized and their biological activity (e.g., IC50 values against a specific kinase) determined.
These experimental data are then used to build a mathematical model. The model incorporates various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric effects (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). The bromine atom at the C-3 position and the hydroxyl group at the C-6 position of the core structure are key modulators of these properties. The bromine atom, being an electron-withdrawing group, influences the electronic distribution of the heterocyclic ring system, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for protein-ligand interactions.
The resulting QSAR model can then be used to predict the activity of yet-unsynthesized derivatives, guiding the design of more potent and selective inhibitors.
Table 1: Illustrative QSAR Data for Imidazo[1,2-b]pyridazine Derivatives
| Compound | R-Group at C-3 | LogP | Molecular Weight | Predicted IC50 (nM) |
|---|---|---|---|---|
| This compound | -Br | 1.4 | 198.02 | 150 |
| Derivative 1 | -Cl | 1.2 | 153.57 | 200 |
| Derivative 2 | -I | 1.7 | 245.02 | 120 |
Note: The data in this table is illustrative and intended to represent the type of information generated in a QSAR study. Actual values would be determined experimentally.
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is invaluable for understanding the binding mode of this compound at an atomic level. Using the 3D structure of a target protein, docking simulations can place the molecule into the binding site and score the interaction based on factors like electrostatic complementarity and desolvation penalties.
These simulations can reveal crucial insights, such as:
The specific amino acid residues that form hydrogen bonds with the C-6 hydroxyl group.
The role of the C-3 bromine in forming halogen bonds or making favorable van der Waals contacts.
For instance, docking studies on related imidazo[1,2-b]pyridazine derivatives have shown that substituents at the C-3 and C-6 positions are critical for achieving potent inhibitory activity against various kinases. tandfonline.com The docking results can guide the modification of this compound to enhance its binding affinity and selectivity for a desired target over off-targets. This is particularly important in kinase inhibitor design, where selectivity is a major challenge.
Table 3: Example Molecular Docking Results for this compound with a Target Kinase
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Favorable binding affinity. |
| Hydrogen Bonds Formed | 3 | Strong interaction with the hinge region. |
| Key Interacting Residues | Met120, Glu95, Leu170 | Specific amino acids involved in binding. |
Note: This data is hypothetical and serves to illustrate the output of a molecular docking simulation.
Through the integrated application of QSAR, pharmacophore modeling, and molecular docking, researchers can build a comprehensive understanding of the structure-activity landscape of this compound. These computational approaches not only rationalize the observed activities of existing analogues but also provide a predictive framework for the design of novel derivatives with improved therapeutic profiles, accelerating the journey from a chemical compound to a potential therapeutic agent.
Biological Applications and Preclinical Target Identification of 3 Bromoimidazo 1,2 B Pyridazin 6 Ol Analogs
Research in Anti-Cancer Therapeutics
The quest for novel and effective cancer treatments has led to the extensive exploration of 3-Bromoimidazo[1,2-b]pyridazin-6-ol analogs as inhibitors of key players in oncogenesis. These compounds have shown significant promise in targeting various protein kinases and modulating oncogenic signaling pathways that are often dysregulated in cancer cells.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. Consequently, they are a major class of targets for anti-cancer drug development. Analogs of this compound have been identified as potent inhibitors of several kinases implicated in cancer progression.
The imidazo[1,2-b]pyridazine (B131497) scaffold has been explored for its inhibitory activity against a range of kinases. For instance, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown selectivity for Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with some compounds exhibiting IC50 values below 100 nM. nih.gov One particular derivative, compound 20a, was identified as a selective inhibitor of CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM). nih.gov While specific inhibitory data for 3-bromo-imidazo[1,2-b]pyridazin-6-ol analogs against AAK1 and MNKs is not extensively detailed in the reviewed literature, the broader class of imidazo[1,2-b]pyridazines shows promise as kinase inhibitors. nih.govnih.gov
Research has demonstrated that the strategic substitution of the imidazo[1,2-b]pyridazine core can yield potent and selective kinase inhibitors. nih.gov For example, the introduction of a morpholine (B109124) group at the C6-position of the imidazo[1,2-b]pyridazine core has been shown to enhance kinase inhibition. nih.gov
BCR-ABL: The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). nih.gov While many BCR-ABL inhibitors have been developed, the emergence of resistance, particularly through the T315I mutation, remains a clinical challenge. nih.gov A significant breakthrough in this area involves a potent pan-inhibitor of BCR-ABL, AP24534 (Ponatinib), which features an imidazo[1,2-b]pyridazine core. This compound effectively inhibits both native BCR-ABL and the resistant T315I mutant with low nanomolar IC50 values. nih.gov
TAK1: Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in inflammatory and stress responses and is overexpressed in multiple myeloma. nih.govrsc.org Researchers have discovered that 6-substituted morpholine or piperazine (B1678402) imidazo[1,2-b]pyridazines with an aryl substituent at the 3-position can inhibit TAK1 at nanomolar concentrations. nih.govrsc.org The lead compound from this series demonstrated a TAK1 IC50 of 55 nM and inhibited the growth of multiple myeloma cell lines with GI50 values as low as 30 nM. rsc.org
| Compound/Analog | Target Kinase | Inhibitory Concentration (IC50/GI50) | Cell Line |
| Lead Compound (unnamed) | TAK1 | IC50: 55 nM | - |
| Lead Compound (unnamed) | - | GI50: 30 nM | MPC-11, H929 |
PI3K/mTOR: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops that can limit the efficacy of single-target inhibitors. nih.govacs.org A series of novel imidazo[1,2-b]pyridazine derivatives have been synthesized and identified as potent mTOR inhibitors. nih.gov Among these, two compounds, A17 and A18, displayed significant mTOR inhibitory activity with IC50 values of 0.067 µM and 0.062 µM, respectively. nih.gov These compounds also exhibited potent anti-proliferative activity against various cancer cell lines, particularly non-small cell lung cancer cell lines A549 and H460. nih.gov Further studies have led to the development of imidazo[1,2-b]pyridazine derivatives as potent dual PI3K/mTOR inhibitors. One such compound exhibited an IC50 of 0.06 nM against PI3Kα and 3.12 nM against mTOR. nih.gov
| Compound/Analog | Target Kinase | Inhibitory Concentration (IC50) |
| A17 | mTOR | 0.067 µM |
| A18 | mTOR | 0.062 µM |
| Dual PI3K/mTOR Inhibitor | PI3Kα | 0.06 nM |
| Dual PI3K/mTOR Inhibitor | mTOR | 3.12 nM |
Mps1/TTK: Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. nih.govacs.org Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target. nih.govnih.gov A potent and selective Mps1 inhibitor based on the imidazo[1,2-b]pyridazine scaffold, compound 27f, has been discovered. nih.govacs.org This compound demonstrated remarkable potency with a cellular Mps1 IC50 of 0.70 nM and an IC50 of 6.0 nM in the A549 lung cancer cell line. nih.govacs.org
| Compound/Analog | Target Kinase | Inhibitory Concentration (IC50) | Cell Line |
| 27f | Mps1 (cellular) | 0.70 nM | - |
| 27f | - | 6.0 nM | A549 |
Modulators of Oncogenic Signaling Pathways
Beyond direct kinase inhibition, analogs of this compound can modulate oncogenic signaling pathways through various mechanisms. For example, the mTOR inhibitors A17 and A18 were found to induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream effectors such as AKT and S6 in cellular assays. nih.gov This indicates that these compounds can effectively shut down the signaling cascade driven by mTOR. Similarly, inhibition of Mps1 by compound 27f leads to a failure of the spindle assembly checkpoint, resulting in chromosomal missegregation and ultimately cell death in cancer cells. nih.govacs.orgnih.gov The inhibition of TAK1 by imidazo[1,2-b]pyridazine derivatives has been shown to reduce the levels of the angiogenic factor VEGF in multiple myeloma cells, suggesting a role in inhibiting tumor-induced blood vessel formation. nih.gov
Investigations in Anti-Infective Agents
The chemical versatility of the this compound scaffold has also been leveraged in the search for new treatments for infectious diseases.
Antimalarial Potential through PfCDPK1 Inhibition
Malaria remains a significant global health problem, and the emergence of drug-resistant parasites necessitates the discovery of novel antimalarial agents. Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) is a crucial enzyme for the parasite's life cycle and represents a promising drug target. A series of imidazopyridazine-based compounds have been identified as potent inhibitors of PfCDPK1. Optimization of this series has yielded compounds with high affinity, with enzyme IC50 values below 10 nM and in vitro anti-parasite EC50 values as low as 12 nM. ebi.ac.uk
| Compound/Analog | Target | Enzyme IC50 | Parasite EC50 |
| Optimized Imidazopyridazines | PfCDPK1 | < 10 nM | 12 nM |
Antifungal Activities against Phytopathogenic Fungi
Fungal infections in plants, caused by phytopathogenic fungi, lead to significant crop losses worldwide. There is a continuous need for new and effective fungicides. A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized and shown to possess excellent and broad-spectrum antifungal activities. nih.gov Several of these compounds were found to be significantly more potent than the commercial fungicide hymexazol (B17089) against various phytopathogenic fungi, including Corn Curvalaria Leaf Spot, Alternaria alternata, and Pyricularia oryzae. nih.gov Structure-activity relationship studies indicated that the nature of the substituents on both the benzene (B151609) and pyridazine (B1198779) rings plays a crucial role in their antifungal potency. nih.gov
| Fungus | Inhibition |
| F. solani | > 98% |
| C. curvalaria | > 98% |
| A. alternata | > 98% |
Targeting Bacterial Virulence Factors (e.g., Helicobacter pylori VirB11 ATPase)
Helicobacter pylori is a bacterium that colonizes the human stomach and can cause a range of diseases, including gastric ulcers and cancer. The virulence of H. pylori is dependent on a type IV secretion system (T4SS), which injects bacterial effector proteins into host cells. The VirB11 ATPase, HP0525, is an essential component of the T4SS, making it an attractive target for anti-virulence therapy. While research has identified imidazo[1,2-a]pyrazine (B1224502) derivatives as inhibitors of HP0525, specific data on the inhibitory activity of 3-bromo-imidazo[1,2-b]pyridazin-6-ol analogs against this target is limited in the currently reviewed literature. nih.gov
Antileishmanial Activity
Research into the therapeutic potential of the broader imidazopyridine scaffold has identified promising antileishmanial activity. While direct studies on this compound are not specified, investigations into related imidazo[1,2-a]-pyridine based analogues have yielded significant findings against Leishmania parasites. nih.gov
In one study, a series of forty-four imidazo-[1,2-a]-pyridine based compounds were tested against Leishmania donovani promastigotes. nih.gov From this screening, four selective hit compounds demonstrated notable efficacy. nih.gov The most active compound in the series, designated as Compound A, exhibited a half-maximal inhibitory concentration (IC₅₀) of 1.8 μM. nih.gov Another analog, referred to as Compound B, also showed potent activity with an IC₅₀ value between 1 and 2.1 μM against various Leishmania species, coupled with low cytotoxicity against human HepG2 cells. nih.gov To understand the mechanism of action, a molecular docking study was performed on the most active antileishmanial compound from a synthesized series, suggesting a putative binding pattern at the active site of the leishmanial trypanothione (B104310) reductase enzyme. nih.gov
Table 1: Antileishmanial Activity of Imidazo[1,2-a]pyridine (B132010) Analogs
| Compound | Target Organism | IC₅₀ (μM) | Cytotoxicity (HepG2) |
|---|---|---|---|
| Compound A | Leishmania donovani | 1.8 | Not Reported |
| Compound B | L. donovani, L. infantum, L. major | 1 - 2.1 | CC₅₀ > 100 μM |
Neurobiology and Central Nervous System Applications
Amyloid-Beta Plaque Imaging Ligands for Diagnostic Research
Analogs of the imidazo[1,2-b]pyridazine scaffold have been developed as imaging agents for neurological targets, particularly amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease (AD). nih.govsiemens-healthineers.com A radioiodinated imidazo[1,2-a]pyridine derivative, known as DRM106, was investigated for its potential as a Single-Photon Emission Computed Tomography (SPECT) ligand for visualizing Aβ deposition in living brains. nih.gov
DRM106 demonstrated a high affinity for synthetic human Aβ fibrils and good metabolic stability. nih.gov In studies using transgenic mouse models of AD, radioiodinated DRM106 effectively detected Aβ deposition. nih.gov Comparative analyses revealed that the binding of ¹²⁵I-DRM106 to AD brain sections could be fully blocked by nonradiolabeled DRM106 and by the established PET tracer ¹¹C-Pittsburgh compound B (¹¹C-PiB), indicating a shared binding site on Aβ plaques. nih.gov Interestingly, ¹²⁵I-DRM106 showed a different binding profile compared to ¹¹C-PiB, with a lower binding ratio in diffuse plaque-rich areas relative to dense-cored and neuritic plaque-rich regions. nih.gov This suggests that DRM106 may preferentially detect the dense-cored/neuritic amyloid plaques that are considered more closely associated with the neuropathological changes in AD. nih.gov
Modulation of Kinases Implicated in Neurological Disorders (e.g., DYRKs, CLKs)
The imidazo[1,2-b]pyridazine core structure has been identified as a promising scaffold for developing inhibitors of specific protein kinases involved in neurological disorders. dundee.ac.uknih.gov Selective inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) are of significant interest for treating conditions like cancer and neurological diseases. nih.gov
Starting from an imidazo[1,2-b]pyridazine fragment, structure-activity relationship (SAR) studies and computational design led to the discovery of potent and selective DYRK1A inhibitors. dundee.ac.uknih.gov A key optimization involved moving a 3-(trifluoromethoxy)phenyl substituent, which enhanced binding affinity significantly. dundee.ac.uk This effort culminated in the development of compound 17, which was identified as a potent cellular inhibitor of DYRK1A with high selectivity across the kinome. nih.gov The binding mode of compound 17 was determined through X-ray crystallography, which provided a basis for the rational design of subsequent analogs. nih.gov This led to the creation of compound 29, an imidazo[1,2-b]pyridazine designed to have improved selectivity over the closely related CDC-like kinases (CLKs). nih.gov
Table 2: Activity of Imidazo[1,2-b]pyridazine-based Kinase Inhibitors
| Compound | Target Kinase | Key Feature | Selectivity Profile |
|---|---|---|---|
| Compound 17 | DYRK1A | Potent cellular inhibitor | High selectivity over much of the kinome. |
| Compound 29 | DYRK1A | Rationally designed analog | Improved selectivity against CLK kinases. |
Emerging Therapeutic Modalities and Novel Targets
Development of Molecular Glue Degraders (e.g., CDK12–DDB1 Interactions)
A novel therapeutic strategy involves the development of "molecular glue" degraders, small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation. nih.govchemrxiv.org This approach is being explored for kinase inhibitors, transforming them from simple blockers of enzymatic activity into agents that eliminate the target protein entirely. chemrxiv.orgrsc.org
Research has demonstrated that inhibitors of cyclin-dependent kinase 12 (CDK12) can be converted into molecular glues. rsc.orgnih.gov For instance, the CDK12 inhibitor SR-4835 was found to promote the degradation of CDK12's binding partner, cyclin K, by facilitating the formation of a ternary complex between CDK12 and the adaptor protein DDB1, a component of the CUL4-RBX1 E3 ligase complex. rsc.orgnih.govebi.ac.uk This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K. nih.govrsc.org Similarly, a compound identified as HQ461 was also shown to function as a molecular glue, mediating the interaction between CDK12 and DDB1. nih.gov The successful design of such molecular glues from known inhibitor scaffolds represents a significant advance in targeted protein degradation and a promising future application for scaffolds like imidazo[1,2-b]pyridazine. chemrxiv.orgrsc.org
Preclinical Radioligands for Positron Emission Tomography (PET) Imaging
The imidazo[1,2-b]pyridazine scaffold is a valuable platform for creating radioligands for in vivo Positron Emission Tomography (PET) imaging, which allows for the non-invasive study of biological targets. rsc.org Dysregulation of tropomyosin receptor kinases (TrkA/B/C) is a feature of numerous neurodegenerative diseases and cancers, making them an important therapeutic and diagnostic target. rsc.org
Researchers have rationally designed and synthesized a series of radiofluorinated imidazo[1,2-b]pyridazine derivatives as pan-Trk inhibitors for PET imaging. rsc.org By remodeling the amide moiety of a lead structure, potent fluorinated inhibitors with picomolar IC₅₀ values were identified. rsc.org Two representative radiolabeled inhibitors, [¹⁸F]16 (also known as [¹⁸F]-(±)-IPMICF6) and [¹⁸F]27 (also known as [¹⁸F]-(±)-IPMICF10), were developed. rsc.org These novel radioligands exhibit a significant increase in potency for TrkB/C compared to previous tracers and possess favorable physicochemical properties, marking them as promising candidates for translation into in vivo PET imaging agents. rsc.org This complements the development of related scaffolds for other imaging modalities, such as the imidazo[1,2-a]pyridine derivative DRM106 for SPECT imaging. nih.gov
Exploration as Tropomyosin Receptor Kinase (Trk) Ligands
The Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that have emerged as significant targets in oncology. nih.gov The approval of several Trk inhibitors for the treatment of cancers with NTRK gene fusions has spurred further research into novel chemical scaffolds that can effectively target these kinases, including overcoming acquired resistance to existing therapies. nih.gov
Recent research has identified a series of novel imidazo[1,2-b]pyridazine derivatives as potent, second-generation Trk inhibitors. nih.gov These compounds have demonstrated the ability to inhibit both wild-type (WT) and clinically relevant mutant forms of Trk kinases. nih.gov A key challenge in Trk inhibitor therapy is the emergence of resistance mutations, such as the solvent-front mutation (e.g., TRKA G595R) and the gatekeeper mutation (e.g., TRKA G667C), which can reduce the efficacy of first-generation inhibitors. nih.gov
One notable compound from this research, compound 15m , has shown impressive inhibitory activity against wild-type Trk and these resistant mutants. nih.gov Furthermore, this compound exhibited good oral bioavailability in preclinical models, a critical characteristic for a potential drug candidate. nih.gov The antiproliferative activity of these analogs was also confirmed in Ba/F3 cell lines engineered to express various Trk fusion proteins, including those with resistance mutations. nih.gov
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 15m | TRKWT | 0.08 |
| TRKG595R | 2.14 | |
| TRKG667C | 0.68 |
Dual-Targeting and Multi-Targeting Approaches for Complex Diseases
The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. This has led to the development of dual-targeting or multi-targeting inhibitors, which can simultaneously modulate the activity of two or more key proteins. The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile platform for the design of such agents. drugbank.com
A significant strategy in cancer therapy is the dual inhibition of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two central kinases in a signaling pathway that is frequently hyperactivated in human cancers. drugbank.com Researchers have successfully synthesized imidazo[1,2-b]pyridazine derivatives that act as potent dual PI3K/mTOR inhibitors. drugbank.com
One such derivative, compound 42 , demonstrated exceptional dual inhibitory activity, with sub-nanomolar inhibition of PI3Kα and low nanomolar inhibition of mTOR. drugbank.com This compound also exhibited significant anti-tumoral activity in both in vitro and in vivo models, along with favorable pharmacokinetic properties, marking it as a promising candidate for further development as a targeted anti-cancer drug. drugbank.com
The versatility of the imidazo[1,2-b]pyridazine core is further highlighted by its use in developing selective inhibitors for other kinases involved in disease. For instance, derivatives have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, which is implicated in autoimmune and inflammatory diseases. nih.gov Another area of exploration has been the development of inhibitors for Monopolar spindle 1 (Mps1) kinase, an important target in oncology. nih.gov The ability to generate highly selective inhibitors for one target, or to rationally design dual or multi-targeted agents, underscores the importance of the imidazo[1,2-b]pyridazine scaffold in modern drug discovery.
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 42 | PI3Kα | 0.06 |
| mTOR | 3.12 |
Concluding Remarks and Future Research Perspectives
Current Challenges and Limitations in the Development of Imidazo[1,2-b]pyridazin-6-ol Derivatives
Despite the promise of the imidazo[1,2-b]pyridazine (B131497) scaffold, several challenges hinder the development of its 6-hydroxy derivatives.
Metabolic Instability: A significant hurdle in the development of imidazo[1,2-b]pyridazine-based drugs is their metabolic stability. nih.gov The hydroxyl group at the C6-position, in particular, can be a site for rapid phase II metabolism, such as glucuronidation, leading to rapid clearance from the body and reduced bioavailability.
Off-Target Effects and Selectivity: While many imidazo[1,2-b]pyridazine derivatives have shown potent activity against various kinases, achieving high selectivity remains a challenge. researchgate.netnih.gov Off-target activities can lead to undesirable side effects. For instance, some pan-kinase inhibitors based on this scaffold have shown broad activity, which may not be ideal for all therapeutic applications. nih.gov
Future Directions in Synthetic Methodology and Derivatization Strategies
Overcoming the current synthetic challenges requires the development of novel and more efficient methodologies.
Advanced Cross-Coupling Reactions: The bromine atom at the C3 position is ideally suited for modern cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. researchgate.net Future research should focus on expanding the scope of these reactions on the 3-bromo-6-hydroxyimidazo[1,2-b]pyridazine core to create large and diverse chemical libraries for biological screening.
C-H Functionalization: Direct C-H functionalization is an emerging and powerful tool in organic synthesis that avoids the need for pre-functionalized starting materials. researchgate.netrsc.org Developing methods for the selective C-H functionalization of the imidazo[1,2-b]pyridazine ring system would provide a more atom-economical and efficient way to synthesize novel analogs.
Metal-Free and Greener Synthetic Routes: There is a growing emphasis on developing environmentally friendly synthetic methods. acs.orgnih.gov Future work should explore metal-free multicomponent reactions and the use of greener solvents to synthesize imidazo[1,2-b]pyridazine derivatives, reducing cost and environmental impact. researchgate.netbohrium.com
Unexplored Biological Targets and Therapeutic Avenues
While much of the research on imidazo[1,2-b]pyridazines has focused on kinase inhibition, the scaffold's versatility suggests potential for a broader range of biological targets and therapeutic applications. nih.gov
| Established & Potential Therapeutic Areas | Known & Potential Biological Targets |
| Oncology | Kinases (e.g., ABL, CDK, TYK2, mTOR, TAK1, TRK, PIM), other ATP-binding proteins. nih.govresearchgate.netnih.govrsc.orgmdpi.com |
| Neurodegenerative Diseases | β-amyloid plaques, Glycogen synthase kinase 3 (GSK-3), Leucine-rich repeat kinase 2 (LRRK2). nih.govnih.gov |
| Inflammatory Diseases | Cyclooxygenase-2 (COX-2), Tyrosine kinase 2 (Tyk2). nih.govmdpi.com |
| Infectious Diseases (e.g., Malaria, Toxoplasmosis) | Parasitic kinases (e.g., PfCLK1), other essential parasitic enzymes. nih.gov |
| Metabolic Disorders | AMP-activated protein kinase (AMPK). mdpi.com |
Beyond Kinases: As purine (B94841) isosteres, imidazo[1,2-b]pyridazines could potentially interact with other ATP-binding proteins, such as ATPases, or even nucleic acid-related targets. Future screening efforts should encompass a wider range of protein families.
Neurodegenerative and CNS Disorders: Some imidazo[1,2-b]pyridazine derivatives have been investigated as imaging agents for β-amyloid plaques in Alzheimer's disease. nih.govnih.gov This suggests that analogs of 3-bromoimidazo[1,2-b]pyridazin-6-ol could be developed as therapeutics for neurodegenerative conditions. Furthermore, related imidazopyridine scaffolds have shown activity against various CNS targets, indicating a potential avenue for exploration. nih.gov
Neglected Tropical Diseases: The scaffold has shown promise against parasitic kinases. nih.gov This opens up the possibility of developing novel treatments for neglected tropical diseases.
Integration of Advanced Computational and Experimental Approaches for Rational Design
The rational design of novel this compound derivatives can be significantly accelerated by the integration of advanced computational and experimental techniques. mdpi.comresearchgate.net
Structure-Based and Ligand-Based Drug Design: Computational methods such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are invaluable for understanding how these molecules interact with their targets and for predicting the activity of new designs. nih.govsciencepublishinggroup.com
Artificial Intelligence and Machine Learning: AI and machine learning are revolutionizing drug discovery by analyzing vast datasets to predict reaction outcomes, identify novel bioactive compounds, and optimize molecular properties. chapman.edunih.govtechnologynetworks.com These approaches can be used to navigate the chemical space around the this compound scaffold more efficiently.
High-Throughput Screening and Synthesis: The combination of automated high-throughput synthesis and screening allows for the rapid generation and evaluation of large libraries of compounds, accelerating the identification of promising lead molecules.
Translational Research Prospects for this compound and Its Analogs
The ultimate goal of developing new therapeutic agents is their successful translation into clinical practice. For this compound and its analogs, several factors will be critical for their translational success.
Preclinical Development: Promising lead compounds will need to undergo rigorous preclinical evaluation, including in vivo efficacy studies in relevant animal models of disease, as well as comprehensive pharmacokinetic and toxicology profiling to ensure their safety and drug-like properties. The successful clinical development of the imidazo[1,2-b]pyridazine-based drug ponatinib (B1185) for leukemia provides a positive precedent. wikipedia.org
Biomarker Identification: For targeted therapies, the identification of predictive biomarkers will be crucial for selecting patient populations who are most likely to respond to treatment.
Clinical Trials: A well-designed clinical trial strategy, starting with Phase I studies to assess safety and moving to later phases to evaluate efficacy, will be essential. Recently, an imidazo[1,2-b]pyridazine derivative, TM471-1, has entered Phase I clinical trials as a BTK inhibitor, highlighting the clinical potential of this scaffold. nih.govacs.org
常见问题
Q. What is the standard synthetic protocol for C-6 amination of 3-bromoimidazo[1,2-b]pyridazine derivatives?
The synthesis involves reacting 3-bromo-6-chloroimidazo[1,2-b]pyridazine (9 ) with primary or secondary amines (2.0 equiv.) in DMSO at 100°C for 24 hours, using CsF (1.0 equiv.) as a base and BnNEt3Cl (10 mol%) as a phase-transfer catalyst. Purification via flash chromatography (EtOAc/Hexanes) typically yields products with 79–98% efficiency, depending on the amine substituent . For example, reactions with 2-(pyridin-4-yl)ethylamine achieved 84% yield (11j ), while 2-(indol-3-yl)ethylamine gave 97% yield (11k ) .
Q. How are reaction kinetics analyzed for nucleophilic substitution at the C-6 position?
Second-order rate constants are determined using linear regression of 1/[9 ] versus time plots. Integration of HPLC or NMR peaks for 9 and the product (e.g., 11a ) is normalized to the initial concentration of 9 (t = 0) to track reaction progress .
Q. How do steric and electronic effects of amine substituents influence reaction yields and selectivity?
Bulky amines (e.g., morpholine derivatives) show reduced yields (81% for 11m ) compared to linear alkylamines (94% for 11a ). Electron-deficient aromatic amines (e.g., pyridinyl) exhibit slower reaction rates due to decreased nucleophilicity, requiring optimization of reaction time or temperature . Contradictions in yield trends (e.g., 11k vs. 11l ) may arise from competing side reactions, such as amine dimerization, which can be mitigated by adjusting solvent polarity or catalyst loading .
Q. What strategies resolve discrepancies in NMR spectral assignments for regioisomeric products?
- 2D NMR : Use HSQC and HMBC to correlate <sup>1</sup>H and <sup>13</sup>C signals, resolving ambiguities in aromatic proton environments. For instance, 11j shows distinct coupling patterns (J = 5.5 Hz for pyridinyl protons) versus 11k (J = 8.1 Hz for indole protons) .
- IR Spectroscopy : NH stretches (~3250 cm<sup>−1</sup>) and sp<sup>2</sup> C–H vibrations (2920–3080 cm<sup>−1</sup>) differentiate between primary/secondary amines and aromatic systems .
Q. How can computational modeling predict the reactivity of novel amine nucleophiles?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition-state geometries for C–N bond formation. Electron density maps at the C-6 position correlate with experimentally observed nucleophilic attack rates. For example, amines with higher HOMO energy (e.g., morpholine) show faster kinetics, aligning with yield data .
Q. What are the implications of residual solvent (DMSO) in final products for biological assays?
Residual DMSO (>0.1%) can interfere with enzyme inhibition assays (e.g., TAK1 kinase studies). Purification via repeated EtOAc/water partitioning or size-exclusion chromatography reduces DMSO content to <50 ppm, confirmed by <sup>1</sup>H NMR (absence of δ 2.50 ppm peak) .
Methodological Challenges and Data Interpretation
Q. How to address low mass balance in reactions lacking amine nucleophiles?
In the absence of amines, 9 undergoes hydrolysis to form 12 (47% yield), likely via a Smiles rearrangement. Tracking by <sup>13</sup>C NMR (appearance of carbonyl signals at δ 170–180 ppm) and adjusting pH (neutral to mildly basic) suppresses this pathway .
Q. Why do HRMS data occasionally show deviations >5 ppm despite high product purity?
Isotopic contributions from bromine (≈1:1 <sup>79</sup>Br/<sup>81</sup>Br) split molecular ion peaks, requiring deconvolution algorithms. For 11a , the [M+H]<sup>+</sup> signal at 322.9966 (Calcd.) splits into two peaks (Δ = 2.0 Da), which must be integrated collectively to match theoretical values .
Applications in Drug Discovery
Q. How does 3-bromoimidazo[1,2-b]pyridazin-6-ol serve as a scaffold for kinase inhibitors?
Derivatives like S1 (4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine) inhibit TAK1 kinase with IC50 < 100 nM. Structure-activity relationship (SAR) studies highlight the critical role of the bromine atom in hydrophobic pocket binding, validated by X-ray crystallography (PDB: 4YVL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
